N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1796970-88-1
VCID: VC4287868
InChI: InChI=1S/C17H21N3O3S/c1-23-16-8-11-20(12-9-16)15-6-4-14(5-7-15)19-24(21,22)17-3-2-10-18-13-17/h2-7,10,13,16,19H,8-9,11-12H2,1H3
SMILES: COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide

CAS No.: 1796970-88-1

Cat. No.: VC4287868

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide - 1796970-88-1

Specification

CAS No. 1796970-88-1
Molecular Formula C17H21N3O3S
Molecular Weight 347.43
IUPAC Name N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide
Standard InChI InChI=1S/C17H21N3O3S/c1-23-16-8-11-20(12-9-16)15-6-4-14(5-7-15)19-24(21,22)17-3-2-10-18-13-17/h2-7,10,13,16,19H,8-9,11-12H2,1H3
Standard InChI Key LUCLMCWDQJSDAP-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3

Introduction

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This compound features a sulfonamide group attached to a pyridine ring and a piperidine derivative, which are significant components in medicinal chemistry. The presence of these functional groups suggests potential applications in various therapeutic areas, including central nervous system agents and other biological processes.

Synthesis and Chemical Reactions

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide involves several key steps, typically requiring controlled conditions such as temperature, anhydrous solvents, and an inert atmosphere to prevent side reactions. The choice of catalysts and reaction times significantly influences the yield and purity of the final product.

Synthetic StepDescription
Formation of Sulfonamide GroupInvolves the reaction of a pyridine-3-sulfonyl chloride with an amine, typically under basic conditions.
Introduction of Piperidine DerivativeRequires the synthesis or procurement of a 4-methoxypiperidin-1-yl substituted phenylamine, which is then coupled with the sulfonamide precursor.

Potential Applications and Mechanism of Action

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide may have potential applications in various therapeutic areas due to its structural components. The sulfonamide group is known for its antibacterial and anti-inflammatory properties, while the piperidine derivative suggests potential in central nervous system agents. The compound's mechanism of action likely involves interaction with specific enzymes or receptors, which could be elucidated through quantitative structure-activity relationship (QSAR) studies.

Potential ApplicationMechanism
Central Nervous System AgentsInteraction with neurotransmitter receptors or enzymes involved in neurological pathways.
Anti-inflammatory AgentsInhibition of inflammatory enzymes or modulation of immune responses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator